3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole |
InChI |
InChI=1S/C10H17N3/c1-3-10(2)7-11-6-8(10)9-4-5-12-13-9/h4-5,8,11H,3,6-7H2,1-2H3,(H,12,13) |
InChI Key |
GNFJMKXUCQDLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=NN2)C |
Origin of Product |
United States |
Biological Activity
3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and a pyrrolidine moiety, this compound has been explored for various pharmacological applications, particularly in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Properties
Research indicates that 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including bacteria and fungi. Its mechanism of action appears to involve the modulation of enzyme activity linked to microbial proliferation, making it a candidate for therapeutic applications in infectious diseases.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.
The biological effects of 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole are primarily attributed to its ability to interact with various molecular targets. This interaction can lead to the modulation of enzyme activities related to inflammation and cell proliferation, thereby exerting both anti-inflammatory and anticancer effects.
Case Studies and Experimental Results
A series of studies have evaluated the biological activity of this compound:
- Antimicrobial Screening : In vitro assays demonstrated that 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole inhibited the growth of Staphylococcus aureus and other pathogenic bacteria, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Activity : In animal models, the compound reduced markers of inflammation, indicating its efficacy in lowering inflammatory responses .
- Cancer Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethylpyrazole | Contains an ethyl group attached to the pyrazole ring | Less complex than 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole |
| Pyrazolo[3,4-b]pyridine | Bicyclic structure with a pyridine ring | Exhibits different biological activity compared to pyrazoles |
| 5-Ethyl-4-methyl-pyrazole | Similar ethyl and methyl substitutions | Lacks the pyrrolidine component present in 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiproliferative Pyrazole Derivatives
Pyrazole derivatives substituted with aromatic or heteroaromatic groups exhibit notable antiproliferative activity. For example:
- 3-(3',4',5'-Trimethoxyphenyl)-4-(4'-ethoxyphenyl)-1H-pyrazole (3p) : Displays IC50 values of 0.05–4.5 nM across six cancer cell lines, attributed to the electron-rich trimethoxyphenyl group enhancing tubulin binding .
- 4-(3',4',5'-Trimethoxyphenyl)-3-(4'-ethoxyphenyl)-1H-pyrazole (4c) : Shows superior activity (IC50 = 0.06–0.7 nM ) compared to the reference compound CA-4, likely due to regioisomeric optimization of substituent positions .
However, the pyrrolidine moiety may improve bioavailability by mitigating rapid metabolism observed in aryl-substituted analogs.
Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives
Antifungal Pyrazole Analogs
Pyrazole derivatives with sulfur-containing side chains demonstrate potent antifungal activity. For instance:
- 3-(Arylmethylthio)-1H-pyrazole derivatives (52–54): Exhibit EC50 values of 6–9 µg/mL against Fusarium oxysporum, driven by the presence of cyano and amide groups that enhance target binding .
The target compound lacks sulfur-based side chains or electron-withdrawing groups (e.g., cyano), suggesting lower antifungal efficacy compared to these analogs. However, its pyrrolidine ring could confer unique interactions with fungal enzymes.
Structural and Electronic Comparisons
- Ethyl 3-methyl-1H-pyrazole-4-carboxylate : Features a carboxylate ester group, improving solubility but reducing membrane permeability compared to the target compound’s amine system .
- 1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole : The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the target compound’s ethyl-methyl substituents balance steric bulk and hydrophobicity .
Crystallographic and Tautomeric Behavior
Pyrazole derivatives often exhibit tautomerism, as seen in 3-(4-fluorophenyl)-1H-pyrazole, which crystallizes as four distinct molecules with N–H⋯N hydrogen bonding .
Preparation Methods
Synthesis of the Pyrazole Core
Method A: Hydrazine Condensation with α,β-Unsaturated Ketones
- Reagents: Hydrazine hydrate, α,β-unsaturated ketones (e.g., chalcones or enones).
- Procedure:
- Dissolve hydrazine hydrate in ethanol.
- Add the α,β-unsaturated ketone derivative under reflux.
- Heat the mixture to promote cyclization, forming the pyrazole ring.
- Outcome: Formation of 1H-pyrazole derivatives with various substituents at the 1-position.
Research Data: Katritzky et al. demonstrated regioselective synthesis of pyrazoles via this route, achieving yields of 50-94% depending on substituents.
Introduction of the 4-Ethyl-4-methylpyrrolidin-3-yl Group
Method B: Nucleophilic Substitution on Pyrazole Derivatives
Preparation of the Pyrrolidine Fragment:
- Synthesize 3-bromopyrrolidine derivatives bearing ethyl and methyl groups at the 4-position.
- Reagents: 3-bromopyrrolidine, ethyl bromide, methyl iodide, or analogous alkylating agents.
- Procedure: Alkylate the pyrrolidine ring at the nitrogen or carbon to introduce the ethyl and methyl groups selectively.
Coupling to the Pyrazole Core:
- Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the pyrrolidinyl fragment at the 3-position of the pyrazole.
- Reagents: Palladium catalysts, suitable ligands, base (e.g., potassium carbonate), and solvent (e.g., DMF).
Research Data: Similar strategies have been employed in the synthesis of heterocyclic derivatives with pyrrolidine substituents, achieving moderate to high yields.
Cyclization and Final Functionalization
Method C: Intramolecular Cyclization
- Convert the intermediate into the target compound via intramolecular cyclization under reflux conditions.
- Use dehydrating agents (e.g., polyphosphoric acid) if necessary to promote ring closure.
- Final purification via chromatography yields the pure compound.
Data Table Summarizing Synthetic Routes
Research Findings and Supporting Literature
- Pyrazole synthesis via hydrazine condensation is a well-documented approach, with yields highly dependent on substituents and reaction conditions.
- Functionalization of pyrrolidine rings with ethyl and methyl groups is achieved through alkyl halide reactions, offering regioselectivity and high yields.
- Coupling reactions such as Suzuki or Buchwald-Hartwig amination are effective for attaching heterocyclic fragments to aromatic or heteroaromatic cores.
- Spectroscopic confirmation (IR, NMR, HRMS) is essential for structural validation, with characteristic pyrazole and pyrrolidine signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
